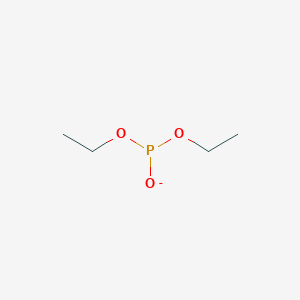

Di-ethylphosphite

Description

BenchChem offers high-quality Di-ethylphosphite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-ethylphosphite including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H10O3P- |

|---|---|

Molecular Weight |

137.09 g/mol |

IUPAC Name |

diethyl phosphite |

InChI |

InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q-1 |

InChI Key |

VTWRFRVMKPWCFL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP([O-])OCC |

Origin of Product |

United States |

Foundational & Exploratory

Diethyl Phosphite: Molecular Structure, Bonding, and Synthetic Utility in Drug Development

Executive Summary

Diethyl phosphite (DEP), with the chemical formula

Molecular Structure and Tautomeric Bonding

Tautomerism and Thermodynamic Stability

Diethyl phosphite exists in a tautomeric equilibrium between a tricoordinate phosphorus(III) phosphite form,

Caption: Tautomeric equilibrium of diethyl phosphite favoring the pentavalent phosphonate.

Bonding Causality

The dominance of the P(V) form is driven by the high bond dissociation energy of the P=O double bond compared to the P-OH single bond. However, despite the overwhelming concentration of the phosphonate form, many of DEP's reactions proceed via the minor P(III) nucleophilic tautomer. The hydroxyl moiety of the dialkyl phosphite plays a significant role in achieving high yields during catalytic processes, acting as the active species in hydrophosphonylation and cross-coupling reactions[1][2].

Spectroscopic Profiling and Data Presentation

Proper characterization of DEP is critical for self-validating experimental workflows. The direct P-H bond in the dominant phosphonate tautomer provides distinct spectroscopic signatures that allow chemists to easily verify purity and structural integrity.

Table 1: Quantitative Spectroscopic and Physical Data for Diethyl Phosphite

| Property / Method | Value / Signature | Mechanistic Causality / Notes |

| Boiling Point | 50-51 °C at 2 mm Hg[1] | High volatility under vacuum aids in purification without thermal decomposition. |

| Density | 1.072 g/cm³ at 25 °C[4] | Standard physical parameter for accurate volumetric dispensing. |

| ³¹P NMR Shift | +7 to +8 ppm[5] | Appears as a distinct doublet due to strong |

| ¹H NMR Shift (P-H) | ~6.8 ppm (doublet) | The massive coupling constant ( |

| IR Spectroscopy | ~2405–2448 cm⁻¹ (P-H)[6] | The P-H stretching vibration confirms the P(V) tautomer[6][7]. |

| IR Spectroscopy | ~1250 cm⁻¹ (P=O) | Confirms the phosphoryl double bond[8]. |

Causality Insight: If the compound existed primarily as the P(III) phosphite (P-OH), the massive one-bond scalar coupling (

Chemical Synthesis & Purification Protocol

The industrial and laboratory synthesis of DEP relies on the controlled reaction of phosphorus trichloride (

Step-by-Step Methodology:

-

Reagent Preparation : Charge a reaction vessel with anhydrous ethanol (3.0 equivalents) and a non-reactive solvent such as benzene. Cool the mixture to 10–20 °C using an ice bath[10].

-

Causality: Benzene acts as a non-reactive heat sink. Cooling prevents the volatilization of ethanol and limits side reactions like the over-formation of ethyl chloride.

-

-

Dropwise Addition : Slowly add phosphorus trichloride (

, 1.0 equivalent) under vigorous stirring. The reaction is highly exothermic: -

Neutralization : Transfer the crude mixture to a neutralizing vessel. Introduce ammonia (

) gas at 10–20 °C until the pH stabilizes at 6–7[10].-

Causality: Ammonia neutralizes the HCl byproduct, forming ammonium chloride (

). Because

-

-

Filtration and Concentration : Filter the mixture to remove the

salts. Evaporate the solvent and ethyl chloride byproduct under reduced pressure. -

Vacuum Distillation : Distill the remaining liquid under vacuum. Collect the fraction boiling at 50–51 °C at 2 mm Hg[1].

-

Self-Validation : Analyze the distillate via

P NMR. The presence of a doublet at +7 to +8 ppm confirms DEP, while the absence of a singlet at ~139 ppm ensures no triethyl phosphite contamination[5][9].

Caption: Step-by-step synthetic workflow and self-validation protocol for diethyl phosphite.

Reactivity & Applications in Drug Development

DEP is a versatile building block in the pharmaceutical industry, primarily used to install phosphonate groups, which act as stable bioisosteres for phosphates in drug design.

Hydrophosphonylation (Pudovik / Abramov Reactions)

DEP undergoes base-catalyzed addition across unsaturated bonds, such as aldehydes or imines. The reaction with imines yields

Palladium-Catalyzed C-P Cross-Coupling

DEP can be coupled with aryl halides via Pd-catalysis to form arylphosphonates. This process, reminiscent of Buchwald-Hartwig amination, involves initial deprotonation of DEP, followed by oxidative addition of the aryl halide to the Pd center, and subsequent reductive elimination to form the C-P bond[1].

Caption: Key synthetic pathways utilizing diethyl phosphite in pharmaceutical development.

References

-

Diethylphosphite - Wikipedia: Synthesis and properties. wikipedia.org. 1

-

Diethyl phosphite 98 762-04-9. sigmaaldrich.com. 4

-

Tautomerization equilibria for phosphorous acid and its ethyl esters. cdnsciencepub.com. 3

-

762-04-9, Diethyl phosphite Formula. echemi.com. 10

-

Highly enantioselective hydrophosphonylation of imines catalyzed by SPINOL-phosphoric acid3. rsc.org.2

-

31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. researchgate.net. 9

-

UC San Francisco Electronic Theses and Dissertations. escholarship.org. 7

-

Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate. mdpi.com. 8

-

Cyclic organophosphorus compounds. I. Synthesis and infrared spectral studies. cdnsciencepub.com. 6

-

A comparative study of the reactivity of diethyl phosphate and triethyl phosphate. benchchem.com. 5

-

Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. semanticscholar.org. 11

Sources

- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 2. Highly enantioselective hydrophosphonylation of imines catalyzed by SPINOL-phosphoric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 亚磷酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. escholarship.org [escholarship.org]

- 8. Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis and Preparation of Diethyl Phosphite: A Comprehensive Technical Guide

Introduction & Mechanistic Principles

Diethyl phosphite (DEP), chemical formula

Despite its conventional nomenclature implying a phosphorus(III) center, DEP exists overwhelmingly as its thermodynamically stable phosphorus(V) tautomer: diethyl phosphonate

Fig 1: Tautomeric equilibrium of diethyl phosphite and its divergent reactive pathways.

Primary Synthetic Routes & Causality

The preparation of DEP typically follows one of two primary methodologies, chosen based on the required purity profile and tolerance for acidic by-products.

Route A: Phosphorus Trichloride and Ethanol (Industrial Standard)

The classical, most economically viable synthesis of DEP involves the solvolysis of phosphorus trichloride (

Causality & Reaction Dynamics: This reaction is violently exothermic. If the internal temperature is not strictly maintained between 15–25 °C, the accumulated

Route B: Triethyl Phosphite and Phosphorous Acid (High-Purity Transesterification)

For applications highly sensitive to acidic impurities (e.g., polyurethane flame retardants), the

Causality & Reaction Dynamics: By utilizing a precise molar excess of TEP (typically 2.15:1 relative to

Quantitative Data & Reaction Parameters

Summarized below is a comparative analysis of the two primary synthetic routes, providing a clear framework for selecting the appropriate methodology based on laboratory or industrial constraints.

| Parameter | Route A: | Route B: TEP + Phosphorous Acid |

| Primary Reagents | Triethyl Phosphite, | |

| Optimal Molar Ratio | 1.0 : 3.0 | 2.15 : 1.0 |

| Thermal Profile | 15–25 °C (Exothermic, requires cooling) | 95–110 °C (Requires continuous heating) |

| Major By-products | Trace unreacted TEP | |

| Purification Requirement | Vacuum Distillation (2 mmHg, 50 °C) | None (Direct use) |

| Typical Yield | 80–85% | ~100% (Based on |

| Residual Acidity | High (Requires neutralization/distillation) | Low (< 3.5 mg KOH/g) |

Step-by-Step Experimental Methodologies

Protocol A: Synthesis via and Ethanol

This protocol is a self-validating system; the cessation of gas evolution serves as the primary indicator of reaction completion.

-

Apparatus Setup: Equip a multi-neck round-bottom flask with a pressure-equalizing dropping funnel, a mechanical stirrer, an internal thermocouple, and an acid-scrubbing vent system (e.g., a

trap) to neutralize evolved -

Reagent Charging: Charge the flask with 3.0 equivalents of anhydrous absolute ethanol.

-

Thermal Regulation: Submerge the reactor in an ice-water cooling bath. Allow the ethanol to cool to 10 °C.

-

Controlled Addition: Add 1.0 equivalent of

dropwise.-

Self-Validation Checkpoint: Observe the vigorous evolution of

gas. Manually adjust the addition rate to ensure the internal temperature never exceeds 25 °C. A temperature spike above 35 °C will result in irreversible ester cleavage[2].

-

-

Maturation: Post-addition, remove the cooling bath and stir the mixture at room temperature until gas evolution completely ceases (typically 2-3 hours).

-

Purification: Transfer the crude mixture to a distillation apparatus. Perform continuous negative pressure distillation. Collect the purified DEP fraction boiling at 50–51 °C under 2 mm Hg[1].

Protocol B: Synthesis via TEP and Phosphorous Acid

This protocol utilizes acid-number titration as its self-validating metric, ensuring the final product meets stringent low-acidity requirements.

-

Atmospheric Control: Purge a dry reaction vessel with nitrogen gas to ensure a strictly anhydrous atmosphere.

-

Initial Charging: Charge the vessel with 1.0 equivalent of anhydrous phosphorous acid (

). Optionally, add a small solvent "heel" of previously synthesized DEP (approx. 10% by volume) to facilitate initial heat transfer and stirring[3]. -

Heating: Heat the mixture to 75 °C until the

is fully molten/suspended. -

Transesterification: Gradually add 2.15 equivalents of triethyl phosphite (TEP) over a 30-minute period. Maintain the internal temperature between 75–85 °C during the addition[3].

-

Thermal Shift: Elevate the internal temperature to 95–110 °C and maintain constant stirring for 5 hours[3].

-

Self-Validation Checkpoint: Periodically sample the mixture for KOH acid number titration. The reaction is deemed complete when the acid number drops below 3.5 mg KOH/g.

-

-

Completion: Cool the reactor to room temperature. The resulting DEP is >95% pure and is ready for immediate downstream application without the need for vacuum distillation[3].

Fig 2: Comparative experimental workflows for the synthesis of diethyl phosphite.

References

-

Wikipedia Contributors. "Diethylphosphite." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Vinuthana Pharma Tech Pvt Ltd. "Diethyl Phosphite (DEP) - Manufacturing and Applications." Vinuthana. Available at:[Link]

- Google Patents. "US4342709A - Process for producing diethyl phosphite." United States Patent and Trademark Office.

- Google Patents. "DE10240050B3 - Process for the combined production of diethyl phosphite and ethyl chloride." German Patent and Trade Mark Office.

Sources

Harnessing Diethyl Phosphite: Tautomerism Dynamics and Strategic Reactivity in Organophosphorus Synthesis

Executive Summary

Diethyl phosphite (DEP) is a versatile organophosphorus building block critical to the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. However, its reactivity is governed by a complex tautomeric equilibrium that dictates its behavior in solution. This whitepaper provides an in-depth mechanistic analysis of DEP tautomerism, bridging thermodynamic principles with practical, field-proven synthetic methodologies. By understanding the causality behind its activation, researchers can precisely control P–C, P–N, and P–O bond-forming reactions.

The Tautomeric Paradox: P(V) Stability vs. P(III) Reactivity

Despite being named a "phosphite," DEP exists overwhelmingly in its tetracoordinate P(V) form, diethyl phosphonate[2]. The molecule features a stable P=O double bond and a relatively non-acidic P–H bond.

The paradox of DEP lies in the fact that while the P(V) tautomer is thermodynamically stable, almost all of its synthetic utility stems from the transient, highly nucleophilic P(III) tautomer (or its corresponding anion). Because the equilibrium constant heavily favors the P(V) state, spontaneous reactivity is extremely low. Therefore, successful functionalization requires strategic activation—typically via base-catalyzed deprotonation or oxidative trapping[3].

Quantitative Thermodynamic Parameters

To rationally design experiments, it is critical to understand the energetic landscape of this equilibrium. The table below summarizes the key thermodynamic and spectroscopic data.

Table 1: Thermodynamic and Kinetic Parameters of Diethyl Phosphite

| Parameter | Value | Mechanistic Significance |

| Tautomeric Equilibrium ( | Explains the kinetic inertness of DEP without activation[4]. | |

| Free Energy of Formation | -165.1 kcal/mol (P(V) form) | Highlights the massive energy barrier to access the P(III) state spontaneously[4]. |

| pKa (P–H bond) | ~13 | Dictates the strength of the base required to generate the reactive phosphite anion[4]. |

| +7 to +8 ppm (Doublet) | Serves as a primary diagnostic tool for real-time reaction monitoring[3]. |

Mechanistic Pathways and Causality

The activation of DEP diverges into two primary mechanistic pathways depending on the desired bond formation.

-

Nucleophilic Addition (Pudovik / Michaelis-Becker): By introducing a base, the P–H bond is deprotonated, shifting the equilibrium entirely to the phosphite anion. This species is a potent soft nucleophile that readily attacks electrophilic carbon centers (e.g., aldehydes, ketones, or alkyl halides)[2],[5].

-

Oxidative Coupling (Atherton-Todd): Because DEP is a P(III) species in its reactive form, it is not a direct phosphorylating agent for alcohols or amines. It requires in situ oxidation to a highly electrophilic P(V) species (such as a phosphorochloridate or phosphoryl iodide) before nucleophilic attack by the substrate can occur[3],[6].

Logical flow of DEP tautomerism and its divergence into key synthetic pathways.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. They incorporate specific physical or spectroscopic checkpoints to confirm mechanistic progression without relying solely on final isolation yields.

Protocol A: Base-Catalyzed Pudovik Reaction (Synthesis of -Hydroxy Phosphonates)

Objective: Hydrophosphonylation of an aldehyde to form a P–C bond.

Causality: We utilize Potassium Phosphate (

Step-by-Step Methodology:

-

Reagent Loading: In a dry flask, combine benzaldehyde (1.0 equiv) and diethyl phosphite (1.0 equiv).

-

Catalyst Addition: Add anhydrous

(20 mol%). Do not add solvent. -

Reaction Initiation (Validation Check 1): Stir at room temperature. The reaction is highly exothermic. A rapid spike in temperature validates that the base has successfully initiated the tautomeric shift and subsequent nucleophilic attack[5].

-

Spectroscopic Monitoring (Validation Check 2): Withdraw an aliquot after 10 minutes for

P NMR. The disappearance of the characteristic DEP doublet at +7 to +8 ppm and the emergence of a new singlet at +20 to +25 ppm confirms the successful formation of the -

Workup: Dilute the mixture with ethyl acetate, wash with water to remove the catalyst, dry over

, and concentrate under reduced pressure.

Protocol B: Atherton-Todd Phosphoramidation

Objective: Oxidative cross-coupling of DEP with an amine to form a P–N bond.

Causality: Iodine (

Step-by-step mechanistic workflow of the Atherton-Todd phosphoramidation.

Step-by-Step Methodology:

-

System Setup: Dissolve diethyl phosphite (1.0 equiv) and the target amine (1.2 equiv) in a suitable solvent (e.g., acetonitrile).

-

Oxidant Introduction: Add

(10 mol%) followed by the slow, dropwise addition of aqueous -

Visual Tracking (Validation Check 1): The solution will initially turn dark brown due to the iodine. As the

is converted to hypoiodous acid and consumed by the DEP, the solution will visibly decolorize. The fading of the brown color is a direct kinetic indicator of phosphoryl iodide formation. -

Spectroscopic Monitoring (Validation Check 2): Analyze via

P NMR. The shift will move from the DEP doublet (+7 ppm) to a singlet typically in the range of +8 to +10 ppm, confirming the P–N bond formation and the absence of unreacted P(V) starting material[3]. -

Workup: Quench any residual peroxide with saturated aqueous sodium thiosulfate, extract with dichloromethane, dry, and purify via flash chromatography.

Conclusion

The synthetic utility of diethyl phosphite is intrinsically linked to its tautomeric equilibrium. By understanding the thermodynamic stability of the P(V) phosphonate and the kinetic reactivity of the P(III) phosphite, researchers can rationally design reaction conditions. Whether utilizing oxophilic base catalysis for Pudovik additions or controlled halogenation for Atherton-Todd couplings, continuous spectroscopic validation ensures high-fidelity organophosphorus synthesis.

References

-

Benchchem. A comparative study of the reactivity of diethyl phosphate and triethyl phosphate in phosphorylation reactions. 3

-

Wikipedia. Diethylphosphite. 2

-

Lanxess. Diethyl phosphite. 1

-

Canadian Science Publishing. Tautomerization equilibria for phosphorous acid and its ethyl esters, free energies of formation of phosphorous and phosphonic acids and their ethyl esters, and pKa values for ionization of the P—H bond in phosphonic acid and phosphonic esters. 4

-

Comptes Rendus de l'Académie des Sciences. Mechanistic approach for expeditious and solvent-free synthesis of α-hydroxy phosphonates using potassium phosphate as catalyst. 5

-

ACS Publications (Organic Letters). Cross-Hetero-Dehydrogenative Coupling Reaction of Phosphites: A Catalytic Metal-Free Phosphorylation of Amines and Alcohols. 6

Sources

- 1. Diethyl phosphite [lanxess.com]

- 2. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Mechanistic approach for expeditious and solvent-free synthesis of α-hydroxy phosphonates using potassium phosphate as catalyst [comptes-rendus.academie-sciences.fr]

- 6. pubs.acs.org [pubs.acs.org]

The Chemical and Physical Dynamics of Diethyl Phosphite: A Comprehensive Guide for Synthetic and Medicinal Chemistry

Executive Summary

Diethyl phosphite (DEP) is a highly versatile organophosphorus building block that serves as a cornerstone in the synthesis of phosphonate derivatives[1]. This technical whitepaper provides an in-depth analysis of DEP’s physical properties, thermodynamic tautomerism, and mechanistic reactivity. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical chemical behavior and practical, self-validating laboratory workflows.

Physical and Chemical Properties

To effectively utilize Diethyl phosphite, one must first understand its baseline physical parameters. The quantitative data below summarizes the standard state properties critical for reaction scaling and solvent compatibility.

Quantitative Physical Data

| Property | Value |

| IUPAC Name | Diethyl phosphonate[2] |

| CAS Number | 762-04-9[2] |

| Molecular Formula | C4H11O3P[2] |

| Molar Mass | 138.103 g/mol [2] |

| Appearance | Clear, colorless liquid[2] |

| Density | 1.072 g/cm³ at 25 °C[2] |

| Boiling Point | 50-51 °C at 2 mm Hg[2] |

| Refractive Index | 1.407 (n20/D) |

Tautomerism and Reactivity Causality

Despite being named a "phosphite," DEP exists overwhelmingly in its tetrahedral P(V) phosphonate form: (C2H5O)2P(O)H[2]. However, its synthetic utility stems from a critical thermodynamic equilibrium. The molecule reacts almost exclusively via its minor P(III) tautomer, which possesses a highly reactive P-H bond[2].

When exposed to a base (such as triethylamine or potassium tert-butoxide), this P-H bond undergoes deprotonation, generating a highly nucleophilic phosphite anion[2]. This anion is the active species driving major carbon-phosphorus (C-P) bond-forming reactions, such as the Michaelis-Becker and Pudovik reactions[2],[1].

Mechanistic Workflows and Drug Development Applications

The Role of DEP in Pharmaceutical Design

In medicinal chemistry, phosphonate compounds synthesized from DEP are highly prized due to their structural analogy to naturally occurring phosphates and carboxylates[1]. Unlike the O-P bond in biological phosphates, which is easily cleaved by phosphatases, the synthetic C-P bond in phosphonates is enzymatically stable[1]. This non-hydrolyzable bioisosterism allows these derivatives to act as potent enzyme inhibitors, antiviral agents, and anticancer drugs[1].

Core Synthetic Pathway: The Pudovik Reaction

The Pudovik reaction is a fundamental atom-economic method for synthesizing α-hydroxyphosphonates via the addition of DEP to the carbonyl group of aldehydes or ketones[1].

Logical workflow of Diethyl Phosphite activation and nucleophilic addition in synthesis.

Detailed Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes the mechanistic causality behind the action and built-in validation checkpoints to guarantee protocol success.

Protocol 1: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate (Base-Catalyzed Pudovik Reaction)

Adapted from established base-catalyzed methodologies[1].

-

Reagent Assembly : To a 25 mL round-bottom flask, add 1.0 mmol (106 mg) benzaldehyde and 1.0 mmol (138 mg) diethyl phosphite[1].

-

Causality: Utilizing a strict 1:1 stoichiometric ratio prevents the accumulation of excess unreacted starting materials, vastly simplifying downstream purification.

-

-

Catalyst & Solvent Addition : Add 10 mol% (0.014 mL) triethylamine (TEA) and a minimal amount of acetone (~0.5 mL)[1].

-

Causality: TEA acts as a mild base to deprotonate the P-H bond, shifting the tautomeric equilibrium toward the active phosphite anion. Acetone is kept minimal to maintain a high molar concentration of reactants, thereby maximizing collision frequency and reaction kinetics.

-

-

Thermal Activation : Equip the flask with a reflux condenser, heat to reflux, and stir for 1-2 hours[1].

-

Validation Checkpoint (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). The system validates itself when the UV-active spot corresponding to benzaldehyde completely disappears, confirming full conversion.

-

-

Crystallization : Cool the mixture to room temperature. Add n-pentane and cool to 5 °C in an ice bath to induce crystallization[1].

-

Causality: n-Pentane acts as an anti-solvent. Lowering the temperature and the dielectric constant of the medium drastically reduces the solubility of the highly polar α-hydroxyphosphonate, forcing selective precipitation.

-

-

Isolation : Collect the precipitated solid by filtration, wash with cold n-pentane, and dry under vacuum[1].

-

Validation Checkpoint (Final): The system is definitively validated via ³¹P-NMR. A single sharp peak (typically around ~20-22 ppm) confirms the purity and successful formation of the C-P bond.

-

Protocol 2: Catalyst-Free Microwave-Assisted Synthesis of α-Aminophosphonates

A green-chemistry approach utilizing the Kabachnik-Fields reaction[1].

-

Component Mixing : Place benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol) into a 10 mL microwave vial[1].

-

Causality: Solvent-free conditions increase atom economy and reactant concentration, driving the initial imine formation thermodynamically without the need for an external dehydrating agent.

-

-

Microwave Irradiation : Seal the vial and irradiate in a microwave reactor at 100 °C for 20 minutes[1].

-

Causality: Microwave dielectric heating ensures rapid, uniform energy transfer directly to the polar molecules. This overcomes the activation energy barrier for the nucleophilic addition of DEP to the transient imine far more efficiently than conventional conductive heating.

-

-

Purification : Cool to room temperature and purify the crude viscous oil via recrystallization from an ethanol/water gradient[1].

-

Validation Checkpoint: The differential solubility of the aminophosphonate versus the starting materials in protic solvents ensures high-purity crystallization. Validate structural integrity via ¹H-NMR (checking for the characteristic P-CH-N splitting pattern).

-

Safety, Handling, and Toxicity

When integrating DEP into laboratory workflows, strict adherence to safety protocols is mandatory due to its inherent reactivity profiles:

-

Flammability & Reactivity : DEP is a combustible liquid (Flash Point: 74 °C)[3]. It must be kept away from heat sources and open flames[4].

-

Moisture Sensitivity : The compound is highly sensitive to moisture[3].

-

Handling Causality: DEP must be stored and handled under an inert atmosphere (nitrogen or argon). Exposure to atmospheric moisture leads to slow hydrolysis, generating phosphorous acid and ethanol. This degradation alters the reagent's molarity and stoichiometry, causing unexplained yield drops in sensitive catalytic cycles.

-

-

Toxicity : DEP causes serious eye damage and may trigger allergic skin reactions (Skin Sensitization Category 1)[4]. The toxicological properties have not been fully investigated, necessitating the use of full PPE and fume hoods[4],[3].

References

- Diethylphosphite - Wikipedia: Synthesis and properties - wikipedia.org -

- Application Notes and Protocols for the Synthesis of Novel Phosphonate Derivatives Using Diethyl Phosphite - benchchem.com -

- Diethyl phosphite 98 762-04-9 - sigmaaldrich.com -

- Diethyl phosphite | 762-04-9 - ChemicalBook - chemicalbook.com -

- SAFETY DATA SHEET - Fisher Scientific - fishersci.com -

- Material Safety Data Sheet - Diethyl phosphite, 98% - coleparmer.com -

Sources

Spectroscopic Profiling and Mechanistic Insights of Diethyl Phosphite: A Comprehensive Guide

Introduction and Structural Dynamics

Diethyl phosphite (CAS 762-04-9) is a ubiquitous organophosphorus reagent utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and flame retardants[1]. Although its nomenclature implies a trivalent "phosphite" structure, it exists predominantly (>99%) as the pentavalent tautomer, diethyl hydrogen phosphonate, featuring a tetrahedral geometry with a P=O double bond and a direct P-H bond[2].

The tautomeric equilibrium between the pentavalent phosphonate and the trivalent phosphite form is the cornerstone of its reactivity. The P=O bond is thermodynamically stable, but base-catalyzed deprotonation or thermal activation shifts the equilibrium toward the reactive trivalent phosphite anion. Understanding this dynamic is critical for researchers employing diethyl phosphite in nucleophilic additions, such as the Kabachnik-Fields and Pudovik reactions.

Caption: Tautomeric equilibrium and activation pathway of diethyl phosphite.

Spectroscopic Signatures: Causality and Interpretation

Accurate interpretation of diethyl phosphite's spectroscopic data requires an understanding of the spin-spin coupling introduced by the NMR-active ^31P nucleus (spin I = 1/2, 100% natural abundance).

NMR Spectroscopy (^1H, ^13C, ^31P)

-

^1H NMR: The most diagnostic feature of the proton spectrum is the direct P-H bond, which produces a massive doublet centered at ~6.81 ppm with an extreme coupling constant (

) of approximately 695.6 Hz[3]. Causally, this extreme coupling arises from the Fermi contact interaction—the s-orbital electron density of the hydrogen atom directly overlapping with the phosphorus nucleus. The ethoxy groups appear as a multiplet at ~4.1 ppm (-CH₂-) and a triplet at ~1.3 ppm (-CH₃). -

^31P NMR: In a proton-coupled ^31P spectrum, the signal appears as a large doublet around +7 to +8 ppm due to the aforementioned

coupling[4]. When proton-decoupled ( -

^13C NMR: The carbon spectrum exhibits characteristic doublet splitting due to two-bond (

) and three-bond (

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the pentavalent phosphonate tautomer, bypassing the need for isotopic labeling or complex NMR setups.

-

P-H Stretch: A sharp, highly characteristic absorption band is observed at ~2430 cm⁻¹[2]. Because this region of the IR spectrum is generally devoid of other functional group stretches, it acts as an unambiguous marker for the P-H bond.

-

P=O Stretch: An intense band at ~1260 cm⁻¹ confirms the phosphoryl group, validating the pentavalent state[2].

-

P-O-C Stretch: Strong, complex asymmetric and symmetric stretching bands appear between 970 and 1040 cm⁻¹[2].

Quantitative Data Presentation

Table 1: NMR Spectroscopic Data for Diethyl Phosphite (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ^1H | 6.81 | Doublet (d) | P-H | |

| ^1H | 4.09 - 4.15 | Multiplet (m) | -OCH₂- | |

| ^1H | 1.33 | Triplet (t) | -CH₃ | |

| ^13C | ~62.0 | Doublet (d) | -OCH₂- | |

| ^13C | ~16.3 | Doublet (d) | -CH₃ | |

| ^31P | +7.0 to +8.0 | Singlet (s) / Doublet (d) | P=O | |

| Singlet in |

Table 2: Key Infrared (IR) Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |

| ~2430 | Strong, Sharp | P-H stretch | Confirms the direct phosphorus-hydrogen bond. |

| ~1260 | Strong | P=O stretch | Validates the pentavalent phosphonate tautomer. |

| 970 - 1040 | Strong, Broad | P-O-C stretch | Indicates the presence of the ethoxy ester linkages. |

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data, the following step-by-step methodologies must be employed. Moisture is the primary confounding variable in organophosphorus spectroscopy; it induces hydrolysis, cleaving the ethoxy groups to form monoethyl phosphite or phosphorous acid, which drastically alters the P-H coupling dynamics and ^31P chemical shifts.

Protocol 1: Anhydrous NMR Acquisition Workflow

-

Sample Preparation: Dry the diethyl phosphite over activated 4Å molecular sieves. Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous CDCl₃. Expert Note: CDCl₃ must be stored over silver foil and sieves to prevent DCl formation, which can catalyze transesterification or degradation.

-

Shimming and Tuning: Insert the sample into the NMR spectrometer. Tune the probe specifically for ^1H and ^31P frequencies to maximize the signal-to-noise ratio and ensure accurate integration.

-

^1H Acquisition & Validation: Run a standard proton sequence. Self-Validation Step: Ensure the P-H doublet is centered at ~6.81 ppm with the ~695 Hz coupling. If a singlet appears around 8-10 ppm, it indicates hydrolysis to phosphorous acid, and the sample must be discarded.

-

^31P Acquisition: Run a proton-decoupled sequence (

) to observe the singlet at +7 to +8 ppm. Follow up with a proton-coupled ^31P sequence to verify the doublet, confirming the intact P-H bond.

Caption: Self-validating NMR acquisition workflow for diethyl phosphite.

Protocol 2: ATR-FTIR Spectral Acquisition

-

Background Collection: Clean the diamond ATR crystal with anhydrous isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

-

Sample Application: Deposit 1-2 drops of neat diethyl phosphite directly onto the ATR crystal. Ensure complete coverage of the sensor area to prevent signal attenuation.

-

Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

-

Validation: Immediately check for the 2430 cm⁻¹ peak. Self-Validation Step: A broad peak >3200 cm⁻¹ (O-H stretch) indicates moisture contamination or sample degradation. If present, the reagent must be redistilled prior to use in sensitive synthetic steps.

References

-

PubChem. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654. National Institutes of Health (NIH). Available at:[Link][1]

Sources

Diethyl Phosphite: A Cornerstone Precursor in Modern Organophosphorus Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Chemical Profile

Diethyl phosphite (DEP,

The chemical reactivity of DEP is governed by a critical tautomeric equilibrium. Under standard conditions, it predominantly exists in the stable phosphonate form (

The Pudovik Reaction: Precision C–P Bond Construction

The Pudovik reaction is a base-catalyzed nucleophilic addition of DEP to electrophilic carbonyl groups (aldehydes or ketones), yielding

Mechanistic Causality

The reaction requires a base (e.g., triethylamine or borate buffer) to deprotonate DEP. This deprotonation is not merely catalytic; it is the causal trigger that breaks the stable

Base-catalyzed Pudovik mechanism from stable DEP to α-hydroxyphosphonate.

Validated Protocol: Triethylamine-Catalyzed Pudovik Reaction

This protocol utilizes steric and electronic driving forces to ensure high conversion rates[3].

-

Preparation: In a dry, inert-gas flushed round-bottom flask, combine 10.0 mmol of diethyl phosphite (1.38 g) and 10.0 mmol of the target aldehyde (e.g., trans-cinnamaldehyde).

-

Catalyst Addition: Add 22.0 mmol of Triethylamine (TEA). Scientific Rationale: The excess TEA acts as both the deprotonating agent and a stabilizing medium to prevent unwanted side-reactions of the highly reactive aldehyde.

-

Thermal Activation: Heat the mixture to 75 °C with continuous magnetic stirring for 10 hours. The thermal energy overcomes the activation barrier of the sterically hindered tetrahedral intermediate.

-

Isolation: Cool the solution to ambient temperature to induce precipitation. Isolate the solid

-hydroxyphosphonate via vacuum filtration and purify by recrystallization in a suitable solvent (e.g., ethanol).

The Kabachnik-Fields Reaction: Accessing -Aminophosphonates

The Kabachnik-Fields (KF) reaction is a multicomponent phospha-Mannich condensation between DEP, an amine, and a carbonyl compound to form

Mechanistic Causality

The KF reaction is a competition between two pathways. In Pathway A , the amine and carbonyl condense first to form an imine, which is then attacked by DEP. In Pathway B , DEP attacks the carbonyl first (Pudovik-style) to form an

Competing mechanistic pathways (Imine vs. Hydroxy) in the Kabachnik-Fields reaction.

Validated Protocol: Solvent-Free KF Reaction

Modern green chemistry prioritizes solvent-free, atom-economical approaches[4][5].

-

Reagent Mixing: Equimolar amounts (5.0 mmol) of aldehyde, primary amine, and diethyl phosphite are mixed in a reaction vessel.

-

Catalysis: Add 5 mol% of a solid acid catalyst (e.g., sulfated polyborate or T3P). Scientific Rationale: The Lewis/Brønsted acid dual nature of the catalyst activates the carbonyl oxygen, accelerating either imine formation or direct DEP attack without the need for bulk solvent.

-

Reaction: Stir the neat mixture at 80 °C for 2–4 hours. Monitor completion via TLC or in-situ FT-IR (tracking the disappearance of the P-H stretch at ~2400 cm⁻¹).

-

Workup: Extract the mixture with ethyl acetate, wash with water to remove the catalyst, dry over anhydrous

, and concentrate under vacuum.

The Atherton-Todd Reaction: P–N Bond Construction

The Atherton-Todd (AT) reaction converts DEP into phosphoramidates. Historically, this utilized carbon tetrachloride (

Mechanistic Causality

DEP cannot react directly with amines. The AT reaction circumvents this by using a halogenating agent (NCS) to oxidize DEP, generating a highly electrophilic diethyl chlorophosphate intermediate. The amine then performs a rapid nucleophilic acyl substitution on the chlorophosphate, expelling

Atherton-Todd mechanism utilizing NCS to generate the reactive chlorophosphate intermediate.

Validated Protocol: Green Atherton-Todd Synthesis

This self-validating system uses exact stoichiometric balances to prevent over-oxidation[6].

-

Chlorination: To a stirred solution of DEP (36.0 mmol) in dry dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, gradually add NCS (40.0 mmol). Scientific Rationale: The slight excess of NCS ensures complete conversion of DEP to the chlorophosphate intermediate.

-

Maturation: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Amidation: Cool the flask back to 0 °C. Dropwise, add a mixture of the target amine (40.0 mmol) and Triethylamine (40.0 mmol). Scientific Rationale: TEA acts as an acid scavenger, neutralizing the generated

to prevent the protonation and subsequent deactivation of the nucleophilic amine. -

Completion: Stir overnight at ambient temperature. Filter off the succinimide and TEA-HCl salts, wash the organic layer with brine, dry, and evaporate to yield the phosphoramidate.

Quantitative Data Summary

The following table summarizes the key parameters, typical yields, and primary applications of the three core DEP-mediated reactions discussed in this guide.

| Reaction | Primary Reactants | Catalyst / Additive | Target Product | Typical Yield | Pharmaceutical Application |

| Pudovik | DEP + Aldehyde/Ketone | Triethylamine (Base) | 85–95% | Phosphatase inhibitors, Renin inhibitors | |

| Kabachnik-Fields | DEP + Amine + Carbonyl | Solid Acid / Solvent-Free | 80–98% | Protease inhibitors, GABA-receptor modulators | |

| Atherton-Todd | DEP + Amine + NCS | Triethylamine (Scavenger) | Phosphoramidates | 75–90% | Nucleotide prodrugs (ProTides), Antivirals |

References

-

Pudovik reaction - Grokipedia Source: Grokipedia URL:[Link]

-

The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

-

Atherton–Todd reaction: mechanism, scope and applications - PMC Source: National Institutes of Health (NIH) URL:[Link]

-

One-Pot Synthesis of P(O)-N Containing Compounds Using N-Chlorosuccinimide and Their Influence in Thermal Decomposition of PU Foams Source: MDPI URL:[Link]

Sources

- 1. Diethyl phosphite | 762-04-9 [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. mdpi.com [mdpi.com]

- 7. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Diethyl Phosphite in the Pudovik Reaction for C–P Bond Formation

Executive Summary

The Pudovik reaction is a cornerstone methodology in organophosphorus chemistry, enabling the direct construction of carbon–phosphorus (C–P) bonds. By facilitating the base-catalyzed nucleophilic addition of dialkyl phosphites to electrophilic carbonyl groups (aldehydes/ketones) or imines, this reaction yields α-hydroxyphosphonates and α-aminophosphonates, respectively ()[1]. These structural motifs are highly valued in drug development due to their stability against enzymatic hydrolysis, making them ideal transition-state analogs for protease inhibitors and peptide mimics.

This application note provides a comprehensive guide to utilizing diethyl phosphite (DEP) in the Pudovik reaction. It details the mechanistic causality governing product distribution, provides comparative reagent data, and outlines self-validating experimental protocols for both batch and continuous-flow synthesis.

Mechanistic Insights & Pathway Divergence

The success of the Pudovik reaction heavily depends on the precise control of the reaction environment, as the mechanistic pathway can easily diverge based on the basicity of the catalyst and thermal conditions.

-

Deprotonation & Activation : Diethyl phosphite exists in an equilibrium with its tautomeric P(III) form. The introduction of a base catalyst promotes deprotonation, generating a highly nucleophilic phosphite anion ()[1].

-

Nucleophilic Attack : The phosphite anion attacks the electrophilic carbon of the carbonyl substrate, forming a transient tetrahedral alkoxide intermediate.

-

Pathway Divergence (The Causality) :

-

Mild Conditions (Pudovik Pathway) : When mild bases (e.g., triethylamine) are used at room temperature or gentle reflux, rapid proton transfer stabilizes the intermediate, yielding the desired α-hydroxyphosphonate ()[2].

-

Harsh Conditions (Phospha-Brook Pathway) : Under the influence of strong bases (e.g., DBN, DBU, or organolithiums) or elevated thermal stress, the intermediate overcomes a higher activation energy barrier to undergo a[1,2]-phospha-Brook rearrangement. This migrates the phosphorus moiety to the oxygen atom, reversing the carbonyl polarity and yielding a rearranged phosphate ester ()[3].

-

Mechanistic divergence of diethyl phosphite in Pudovik and Phospha-Brook pathways.

Reagent Selection: Sterics and Kinetics

The choice of dialkyl phosphonate reagent significantly influences the reaction's thermodynamic landscape. While both diethyl phosphite and diisopropyl phosphite are common, diethyl phosphite is generally preferred for sterically hindered substrates ()[2]. The bulkier isopropyl groups in diisopropyl phosphite increase the steric hindrance during the nucleophilic attack, often resulting in slower reaction rates and depressed yields, particularly with complex aromatic aldehydes.

Quantitative Comparison of Reaction Parameters

| Substrate | Phosphite Reagent | Catalyst / Conditions | Target Product | Yield (%) | Ref. |

| Substituted Benzaldehydes | Diethyl phosphite | Et₃N (10 mol%), Acetone, Reflux | α-Hydroxyphosphonate | 78–99 | [2] |

| trans-Cinnamaldehyde | Diisopropyl phosphite | Et₃N (2.2 eq.), 75 °C, 10 h | α-Hydroxyphosphonate | 55 | [2] |

| 2-Nitrobenzaldehyde | Diethyl phosphite | DBN (5 mol%), Flow (CSTR), 25 °C | α-Hydroxyphosphonate | Excellent | [4] |

| N-Benzylidenebutylamine | Diethyl phosphite | Microwave, 100 °C, 30 min | α-Aminophosphonate | 85 | [5] |

Experimental Protocols

Protocol A: Standard Batch Synthesis of α-Hydroxyphosphonates

This protocol utilizes triethylamine to ensure selective Pudovik addition without triggering rearrangement ()[2].

Materials:

-

Substituted benzaldehyde (11.0 mmol)

-

Diethyl phosphite (11.0 mmol)

-

Triethylamine (10 mol%)

-

Acetone (minimal amount)

-

n-Pentane (for precipitation)

Step-by-Step Procedure:

-

Preparation : In a suitable round-bottom flask, combine an equimolar mixture of the substituted benzaldehyde and diethyl phosphite. Causality: Maintaining exact 1:1 stoichiometry minimizes unreacted starting materials, preventing complex downstream chromatographic purification.

-

Catalysis : Add 10 mol% triethylamine. Causality: Et₃N provides optimal basicity to deprotonate DEP while remaining mild enough to prevent the intermediate from crossing the activation energy threshold required for a [1,2]-phospha-Brook rearrangement.

-

Solvation & Reaction : Add approximately 1.0 mL of acetone to homogenize the reactants. Heat the mixture to reflux with continuous stirring.

-

Precipitation : Once TLC indicates full conversion, add n-pentane to the mixture and rapidly cool to 5 °C. Causality: n-Pentane acts as a non-polar anti-solvent. The sharp drop in dielectric constant forces the highly polar α-hydroxyphosphonate to crash out of the solution as a crystalline solid.

-

Isolation : Collect the pure product via simple vacuum filtration and recrystallize if >99% purity is required.

Step-by-step experimental workflow for the base-catalyzed Pudovik reaction.

Protocol B: Continuous Flow Synthesis using DBN

For scale-up or tandem reactions, continuous flow offers superior mass transfer and localized temperature control ()[4].

Procedure:

-

System Priming : Initialize a 5-module continuous stirred-tank reactor (CSTR) system.

-

Reagent Feed : Independently pump a solution of 2-nitrobenzaldehyde and diethyl phosphite in MeCN, and a separate solution of 5 mol% DBN in MeCN into the reactor.

-

Reaction Parameters : Maintain a residence time of 120 minutes, a mixing speed of 500 rpm, and a tightly controlled temperature of 25 °C. Causality: DBN is a strong base. Precise temperature control in the microreactor prevents thermal runaway that would otherwise drive the intermediate toward undesired lactonization or rearrangement.

-

Quenching : Direct the output stream into aqueous dilute HCl (2 M) to instantly quench the DBN catalyst, followed by standard Et₂O extraction.

Analytical Validation (QA/QC)

To ensure the protocol acts as a self-validating system, researchers must confirm that the Pudovik addition occurred exclusively, without crossover into the Phospha-Brook pathway.

-

³¹P-NMR Spectroscopy (The Gold Standard) : The chemical shift of the phosphorus atom is highly diagnostic. Successfully synthesized α-hydroxyphosphonates will exhibit a characteristic peak at ~20 ppm . If the reaction conditions were too harsh and rearrangement occurred, the resulting phosphate ester or lactone derivative will shift significantly upfield to ~13.8 ppm ()[4].

-

¹H-NMR Spectroscopy : Validation is confirmed by the disappearance of the highly deshielded aldehyde proton (typically ~9–10 ppm) and the appearance of a new doublet (due to P–H coupling) representing the chiral CH–OH proton. The absence of a broad hydroxyl peak strongly indicates that an unwanted intramolecular cyclization or rearrangement has consumed the –OH group.

References

-

Grokipedia : Pudovik reaction. Available at: [Link]

-

MDPI : Recent Developments in the [1,2]-Phospha-Brook Rearrangement Reaction. Available at: [Link]

-

MDPI : Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Available at: [Link]

-

Beilstein Journals : The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Available at: [Link]

Sources

Application Note: C-P Bond Formation via the Michaelis-Becker Reaction using Diethyl Phosphite

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Strategic Overview & Mechanistic Causality

Organophosphorus compounds, particularly phosphonates, are indispensable in modern medicinal chemistry. They act as highly stable bioisosteres for phosphate esters and carboxylates, forming the backbone of numerous antiviral and antibacterial therapeutics.

While the classical Michaelis-Arbuzov reaction is a standard method for constructing carbon-phosphorus (C-P) bonds, it requires elevated temperatures (often >130 °C) that are fundamentally incompatible with thermally labile substrates or complex drug intermediates[1]. As a Senior Application Scientist, I frequently recommend the Michaelis-Becker reaction as a powerful, mild alternative.

The Michaelis-Becker reaction operates at room temperature and proceeds via the deprotonation of a dialkyl phosphonate (such as diethyl phosphite) using a strong base[1]. Diethyl phosphite exists in a tautomeric equilibrium between the pentavalent phosphonate (

Reaction Pathway Visualization

Caption: Logical workflow and mechanistic progression of the Michaelis-Becker reaction.

Self-Validating Experimental Protocol

This protocol details the standard coupling of diethyl phosphite with a primary alkyl bromide. The procedure is designed as a self-validating system , embedding visual and chemical checkpoints to ensure absolute trustworthiness and reproducibility.

Reagents & Equipment

-

Nucleophile Source: Diethyl phosphite (1.1 equiv). Must be strictly anhydrous; ambient moisture will quench the base.

-

Electrophile: Primary alkyl bromide (1.0 equiv).

-

Base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)[1].

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Equipment: Flame-dried 2-neck round-bottom flask, argon balloon, magnetic stirrer, ice bath.

Step-by-Step Methodology

Step 1: Preparation of the Base Suspension Under an inert argon atmosphere, suspend NaH (1.2 equiv) in anhydrous THF (0.2 M relative to the substrate) in the flame-dried flask.

-

Causality: Argon and flame-dried glassware are critical. The phosphite anion is highly sensitive to protonation by water, which would prematurely terminate the reaction and drastically reduce yields.

Step 2: Anion Generation (Self-Validating Checkpoint) Cool the suspension to 0 °C using an ice bath. Add diethyl phosphite (1.1 equiv) dropwise via syringe over 15 minutes.

-

Causality: The deprotonation is highly exothermic. Slow addition controls the thermal spike and prevents solvent boil-over.

-

Validation: Monitor the evolution of

gas. The cessation of bubbling serves as a self-validating visual indicator that the deprotonation is complete and the reactive phosphite anion has been quantitatively generated.

Step 3: Electrophile Introduction

Once

-

Causality: Adding the electrophile only after complete anion formation prevents unwanted side reactions, such as base-catalyzed elimination (E2) of the alkyl halide by unreacted NaH.

Step 4: Reaction Propagation & Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the non-polar alkyl halide spot and the emergence of a highly polar product spot (stainable with phosphomolybdic acid) chemically validates the C-P bond formation.

Step 5: Quenching and Workup

Cool the flask back to 0 °C and quench carefully with saturated aqueous

Quantitative Data: Optimization & Condition Selection

While NaH in THF is the gold standard, substrate sensitivities in drug development often require alternative conditions. The table below synthesizes quantitative data from recent literature, allowing researchers to select the optimal causal pathway for their specific molecular architecture.

| Reaction System | Base / Catalyst | Solvent | Electrophile | Temp. | Yield (%) | Mechanistic Advantage |

| Standard Michaelis-Becker | NaH (1.2 eq) | Anhydrous THF | Alkyl Halides / Mesylates | 0 °C to RT | 78 - 98% | Irreversible deprotonation ensures maximum nucleophilicity for unhindered substrates[1]. |

| Green Catalytic System | PEG-400 | Benzyl Chlorides | RT | 88 - 92% | Highly sustainable; KI enables an in situ Finkelstein reaction to form highly reactive benzyl iodide intermediates[3]. | |

| Phase-Transfer Catalysis (PTC) | NaOH / TEBAC | Alkyl Iodides | RT | ~80% | Avoids strict anhydrous conditions; liquid-liquid two-phase system is highly effective for bulky alkyl groups[4]. | |

| Mild Heterocyclic Coupling | DMF | Secondary Alkyl Bromides | 60 °C | 55 - 65% | Tolerates base-sensitive heterocyclic scaffolds; TBAI accelerates the |

References

-

Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group Source: ACS Publications (Chemical Reviews) URL:[Link]

-

Asymmetric Electrophilic Reactions in Phosphorus Chemistry Source: MDPI (Symmetry) URL:[Link]

-

Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates Source: ResearchGate (Phosphorus, Sulfur, and Silicon and the Related Elements) URL:[Link]

-

A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System Source: Frontiers in Chemistry URL:[Link]

-

Design, Synthesis and Bioactivity Evaluation of Heterocycle-Containing Mono- and Bisphosphonic Acid Compounds Source: PMC (National Institutes of Health) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Bioactivity Evaluation of Heterocycle-Containing Mono- and Bisphosphonic Acid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of α-aminophosphonates using Di-ethylphosphite.

An In-Depth Guide to the Synthesis of α-Aminophosphonates Using Diethyl Phosphite

Introduction: The Significance of α-Aminophosphonates

In the landscape of medicinal chemistry and drug development, the quest for novel therapeutic agents is relentless. Among the most promising scaffolds are α-aminophosphonates, which are synthetic analogues of α-amino acids.[1][2][3] Their defining feature is the isosteric replacement of the planar carboxylic acid group (-COOH) with a tetrahedral phosphonate moiety [-P(O)(OR)₂].[1] This fundamental structural alteration endows them with unique physicochemical properties, allowing them to act as potent enzyme inhibitors, haptens for catalytic antibody induction, and pharmacophores in a wide array of biologically active compounds.[1][3][4] Their applications are vast, spanning roles as anticancer, antiviral, antibacterial, and herbicidal agents.[2][5][6][7]

The synthesis of these valuable molecules is most commonly achieved through reactions involving diethyl phosphite, a readily available and versatile reagent. The two cornerstone methodologies are the Kabachnik-Fields reaction , a one-pot three-component condensation, and the Pudovik reaction , a two-component addition to an imine.[8][9][10] This guide provides a detailed exploration of these methods, offering not just protocols but also the underlying mechanistic principles and practical insights for researchers and scientists.

Core Synthetic Methodologies: A Mechanistic Perspective

The choice of synthetic route often depends on the nature of the substrates, desired efficiency, and experimental constraints. Understanding the mechanism of each reaction is paramount to optimizing conditions and troubleshooting potential issues.

The Kabachnik-Fields Reaction: The Power of One-Pot Synthesis

The Kabachnik-Fields reaction is a powerful and efficient method that combines an amine, a carbonyl compound (aldehyde or ketone), and diethyl phosphite in a single step to form the α-aminophosphonate.[1][11][12] This convergence is its primary advantage, streamlining the synthetic process significantly.

Reaction Mechanism: The reaction is generally understood to proceed via one of two pathways, with the specific route often depending on the basicity of the amine and the reaction conditions.[1][11]

-

The Imine Pathway (Predominant): The amine and carbonyl compound first condense to form an imine (or Schiff base) intermediate, with the elimination of water. The diethyl phosphite then acts as a nucleophile, attacking the electrophilic carbon of the imine to yield the final α-aminophosphonate. This pathway is favored for most substrates.[1][8]

-

The α-Hydroxyphosphonate Pathway: Alternatively, the carbonyl compound can first react with diethyl phosphite to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine furnishes the final product.

The imine pathway is generally considered the more common route.[1][8] The use of catalysts, such as Lewis acids (e.g., BF₃·Et₂O, InCl₃, Mg(ClO₄)₂) or protic acids, can accelerate the reaction, primarily by activating the carbonyl group towards imine formation or activating the imine for nucleophilic attack.[11][12][13]

Diagram: The Kabachnik-Fields Reaction Mechanism

Caption: The two primary mechanistic routes of the Kabachnik-Fields reaction.

The Pudovik Reaction: A Controlled, Stepwise Approach

The Pudovik reaction involves the nucleophilic addition of diethyl phosphite to a C=N double bond of an imine.[9][14][15] Unlike the Kabachnik-Fields reaction, this method typically involves the pre-formation and isolation of the imine, followed by its reaction with the phosphite. This stepwise nature offers greater control, which can be advantageous when working with sensitive or sterically hindered substrates.[10]

Reaction Mechanism: The mechanism is a straightforward nucleophilic addition. The diethyl phosphite, existing in equilibrium with its more nucleophilic trivalent tautomer (phosphite form), attacks the electrophilic carbon atom of the imine. This can be performed under catalyst-free conditions, often accelerated by heat or microwave irradiation, or catalyzed by bases (e.g., NaOEt, K₂CO₃) which deprotonate the phosphite to generate a more potent nucleophile.[9][16]

Diagram: The Pudovik Reaction Mechanism

Caption: The two-stage process of the Pudovik reaction.

Detailed Application Notes & Protocols

The following protocols are designed to be self-validating, with explanations for key steps. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed at all times.

Protocol 1: Microwave-Assisted, Solvent-Free Kabachnik-Fields Synthesis

This protocol leverages microwave irradiation for rapid, efficient, and environmentally friendly synthesis, often eliminating the need for a catalyst or solvent.[15][17]

-

Rationale: Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times from hours to minutes and often improving yields by minimizing side-product formation. The solvent-free condition aligns with green chemistry principles.

-

Methodology:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq.), the amine (1.0 mmol, 1.0 eq.), and diethyl phosphite (1.0 mmol, 1.0 eq.).

-

Seal the vial securely with a cap.

-

Place the vial inside the cavity of a scientific microwave reactor.

-

Irradiate the mixture at 80-120°C for 10-30 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The crude product, which may be a solid or a viscous oil, can be purified. If the product solidifies upon cooling, it can be washed with a cold non-polar solvent like n-hexane or diethyl ether and collected by filtration. If it is an oil, purification by column chromatography (e.g., silica gel with a hexane:ethyl acetate gradient) is recommended.

-

Protocol 2: Lewis Acid-Catalyzed Kabachnik-Fields Reaction

This protocol demonstrates a classic approach using a Lewis acid catalyst to enhance the reaction rate under mild conditions.[13]

-

Rationale: A Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), activates the carbonyl group, facilitating the initial formation of the imine. It can also activate the resulting imine, making it more susceptible to nucleophilic attack by the diethyl phosphite.

-

Methodology:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-benzoxazine (or a mixture of aldehyde and amine) (1.0 eq.) in a suitable solvent like acetonitrile (MeCN).

-

Add diethyl phosphite (1.0 eq.) to the solution.

-

Add a catalytic amount of boron trifluoride etherate (BF₃·Et₂O) (0.2 eq.) dropwise while stirring.

-

Stir the reaction mixture at room temperature (approx. 26°C) for 24-48 hours, monitoring progress by TLC.[13]

-

Upon completion, evaporate the solvent under reduced pressure.

-

Re-dissolve the residue in dichloromethane (DCM).

-

Wash the organic phase with a saturated solution of ammonium chloride (NH₄Cl) and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Diagram: General Experimental Workflow

Caption: A typical workflow for the synthesis and isolation of α-aminophosphonates.

Data Presentation: Performance Comparison

The efficiency of the Kabachnik-Fields reaction is highly dependent on the substrates and conditions employed. The table below summarizes representative data from various protocols to illustrate this.

| Entry | Aldehyde/Ketone | Amine | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | None | None | 80 (MW) | 10 min | 94 | [17] |

| 2 | 4-Cl-Benzaldehyde | Aniline | None | None | 80 (MW) | 10 min | 95 | [17] |

| 3 | Cyclohexanone | Aniline | None | None | 80 (MW) | 30 min | 85 | [17] |

| 4 | 4-Nitrobenzaldehyde | Aniline | Mg(ClO₄)₂ | None | RT | 45 min | 98 | [11] |

| 5 | Benzaldehyde | Benzylamine | InCl₃ | None | RT | 2.5 h | 92 | [11] |

| 6 | 4-MeO-Benzaldehyde | Aniline | Orange Peel Powder | Ethanol | Reflux | 2.5 h | 94 | [2] |

| 7 | Benzaldehyde | in situ from Nitrobenzene | Na₂S₂O₄ | DMSO | 120 | 4 h | 92 |

Application in Drug Discovery: Mimicking the Transition State

The tetrahedral geometry of the phosphonate group is key to its biological activity. It acts as a stable mimic of the tetrahedral transition state formed during peptide bond hydrolysis by proteases.[1] By binding tightly to the enzyme's active site, α-aminophosphonates can act as potent competitive inhibitors, blocking the enzyme's natural function. This mechanism is crucial for their development as drugs targeting enzymes like HIV protease and human collagenase.[4]

Diagram: α-Aminophosphonate as a Transition-State Analogue

Caption: Inhibition mechanism via transition-state mimicry.

Conclusion

The synthesis of α-aminophosphonates using diethyl phosphite is a robust and versatile area of organic chemistry with profound implications for drug discovery. The Kabachnik-Fields reaction offers a direct and highly efficient one-pot route, especially when enhanced by microwave assistance or catalysis. The Pudovik reaction provides a more controlled, stepwise alternative that is valuable for complex or sensitive substrates. By understanding the mechanistic underpinnings and practical protocols of these reactions, researchers can effectively synthesize diverse libraries of these potent α-amino acid analogues, paving the way for the development of next-generation therapeutics.

References

-

Vallejo, J., Leal, M., Echeverri, D., & Portilla, J. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molbank, 2019(1), M1042. [Link]

-

Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. [Link]

-

Keglevich, G. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12825. [Link]

-

Sravya, G., et al. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. RGM College of Engineering and Technology. [Link]

-

Bálint, E., Tajti, Á., & Keglevich, G. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 25(20), 4813. [Link]

-

Shaikh, A. K., Dawkhar, P. A., & Deshmukh, M. B. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Chemical Methodologies, 5(4), 333-339. [Link]

-

Chandrasekar, G., & Kumar, S. S. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Synthetic Communications, 48(7), 829-837. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. [Link]

-

ResearchGate. (n.d.). The Pudovik reaction: the synthesis of bioactive α-aminophosphonates with long alkyl chains. [Link]

-

Suresh Reddy, C., et al. (n.d.). α- Aminophosphonates are key compounds as analogues of α-amino acids in medicinal chemistry. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

-

Bálint, E., Tajti, Á., Dzielińska, A., & Keglevich, G. (2019). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 15, 2736-2744. [Link]

-

ResearchGate. (2025). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. [Link]

-

Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(17), 5955-5980. [Link]

-

El-Sayed, W. A., et al. (2023). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. RSC Advances, 13(52), 36561-36577. [Link]

-

Zhang, N., et al. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry, 10, 858509. [Link]

-

Ordóñez, M., & Cativiela, C. (2017). Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik‐Fields Reaction. IntechOpen. [Link]

-

Ali, O. M., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy, 16, 2419-2440. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. One-pot synthesis of pyrazolo[4,3- d ]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07040A [pubs.rsc.org]

- 6. Frontiers | Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking [frontiersin.org]

- 7. dovepress.com [dovepress.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Kabachnik-Fields Reaction [organic-chemistry.org]

- 12. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik‐Fields Reaction | IntechOpen [intechopen.com]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Di-ethylphosphite as a Versatile Phosphorylating Agent in Organic Synthesis

Introduction: The Unique Chemistry of Di-ethylphosphite

Di-ethylphosphite, also known as diethyl phosphonate or (C₂H₅O)₂P(O)H, is a cornerstone reagent in organophosphorus chemistry.[1] It is a colorless liquid valued for its versatility in forming carbon-phosphorus (C-P) and heteroatom-phosphorus bonds, which are integral to many biologically active molecules.[2][3][4] Its utility in the pharmaceutical and agrochemical industries stems from its role as a precursor to phosphonate esters, which are key structural motifs in enzyme inhibitors, antiviral agents, and herbicides.[2][3][4][5][6]

A critical aspect of di-ethylphosphite's reactivity lies in its tautomeric equilibrium. While named a "phosphite," suggesting a P(III) species, it exists almost exclusively in the tetracoordinate phosphonate form, which contains a highly reactive P-H bond.[7] It is the reactivity of this P-H bond that underpins its function as a phosphorylating agent, primarily through hydrophosphonylation reactions.[4][7] This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for leveraging di-ethylphosphite in modern organic synthesis.

| Property | Value | Reference |

| CAS Number | 762-04-9 | [2] |

| Molecular Formula | C₄H₁₁O₃P | [2] |

| Molecular Weight | 138.10 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [2][8] |

| Density | 1.072 g/mL at 25 °C | [1] |

| Boiling Point | 50-51 °C @ 2 mmHg | [1][7] |

| Flash Point | 74 - 82 °C | [8] |

| Solubility | Miscible with water (undergoes hydrolysis) | [1] |

Core Mechanistic Principles: The Power of the P-H Bond

The synthetic utility of di-ethylphosphite is dominated by the addition of its P-H bond across polar π-bonds, a process known as hydrophosphonylation. This atom-economical reaction is the foundation for several named reactions that provide access to valuable α-hydroxyphosphonates and α-aminophosphonates.

The Pudovik and Abramov Reactions: Synthesis of α-Hydroxyphosphonates

The base-catalyzed addition of di-ethylphosphite to the carbonyl group of aldehydes and ketones is known as the Pudovik reaction.[4] This reaction provides a direct and efficient pathway to α-hydroxyphosphonates.[9][10] The term Abramov reaction is also used, often to describe the related addition of trialkyl phosphites to carbonyls, though the terms are sometimes used interchangeably for dialkyl phosphites.[11][12]

Causality of the Mechanism: The reaction is initiated by a base (e.g., triethylamine, piperazine) which deprotonates the di-ethylphosphite.[11][9] This deprotonation is the critical step, as it transforms the weakly nucleophilic phosphonate into a much more potent phosphorus anion. This anion then readily attacks the electrophilic carbonyl carbon. The resulting tetrahedral alkoxide intermediate is subsequently protonated, often by the conjugate acid of the base catalyst or during workup, to yield the final α-hydroxyphosphonate product.[11]

The Kabachnik-Fields Reaction: A Gateway to α-Aminophosphonates

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation of a carbonyl compound, an amine, and di-ethylphosphite to synthesize α-aminophosphonates.[5][13] These products are of immense interest in medicinal chemistry as they are structural analogues of α-amino acids and can act as potent enzyme inhibitors.[5][11][14]

Causality of the Mechanism: The reaction overwhelmingly proceeds via the "imine pathway".[15][16] First, the aldehyde or ketone condenses with the amine to form an imine (Schiff base), with the elimination of water.[16] This step is often the fastest in the sequence.[16] The di-ethylphosphite, often activated by a catalyst, then performs a nucleophilic addition to the electrophilic imine carbon, in a process analogous to the Pudovik reaction (sometimes called the aza-Pudovik reaction).[13][15] This hydrophosphonylation of the C=N bond directly furnishes the α-aminophosphonate product.[13]

Detailed Application Notes and Protocols

Protocol 1: Synthesis of α-Hydroxyphosphonates via the Pudovik Reaction

Application Note: This protocol describes a general and robust method for synthesizing α-hydroxyphosphonates using triethylamine as a common and mild base catalyst.[9][17] The reaction is broadly applicable to a range of aromatic and aliphatic aldehydes. The resulting products are valuable synthetic intermediates and have been investigated for various biological activities.[4] The procedure is prized for its operational simplicity and high atom economy.[4]

Experimental Protocol: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate [9]

-

Materials:

-

Benzaldehyde (1.06 g, 10 mmol, 1.0 eq)

-

Di-ethylphosphite (1.38 g, 10 mmol, 1.0 eq)

-

Triethylamine (0.14 mL, 1 mmol, 0.1 eq)

-

Acetone (5 mL)

-

n-Pentane

-

50 mL Round-bottom flask, magnetic stirrer, and reflux condenser

-

-

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (10 mmol), di-ethylphosphite (10 mmol), and acetone (5 mL).

-

Add triethylamine (10 mol%) to the stirring mixture.[9]

-

Attach a reflux condenser and heat the reaction mixture to reflux. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, remove the heat source and allow the mixture to cool to room temperature.

-

Induce crystallization by adding n-pentane to the reaction mixture until turbidity is observed, then cool the flask in an ice bath.[9]

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the product with a small amount of cold n-pentane to remove any unreacted starting materials.[9]

-

Dry the product under vacuum to afford pure diethyl (hydroxy(phenyl)methyl)phosphonate.

-

| Aldehyde Substrate | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde | Triethylamine (10 mol%) | Acetone, Reflux, 2h | 92 | [9] |

| 4-Chlorobenzaldehyde | Triethylamine (10 mol%) | Acetone, Reflux, 2h | 95 | [9] |

| 4-Methoxybenzaldehyde | Triethylamine (10 mol%) | Acetone, Reflux, 3h | 90 | [9] |

| trans-Cinnamaldehyde | Triethylamine (2.2 eq) | Neat, 75 °C, 10h | High | [17] |

Protocol 2: Synthesis of α-Aminophosphonates via Aza-Pudovik Reaction

Application Note: This protocol details the synthesis of an α-aminophosphonate by adding di-ethylphosphite to a pre-formed imine, a reaction often referred to as the aza-Pudovik reaction.[15] This two-step approach allows for greater control compared to the one-pot Kabachnik-Fields reaction, especially when dealing with sensitive substrates. This example uses a strong, non-nucleophilic base (LiHMDS) to generate the phosphorus anion at low temperatures, which is suitable for base-sensitive imines.[9]

Experimental Protocol: Synthesis of Diethyl ((4-fluorophenyl)(phenylamino)methyl)phosphonate [9]

-

Materials:

-

N-(4-fluorobenzylidene)-N-phenylamine (1.97 g, 10 mmol, 1.0 eq)

-

Di-ethylphosphite (1.66 g, 12 mmol, 1.2 eq)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 12 mL, 12 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask, syringes, magnetic stirrer, dry ice/acetone bath

-

-

Procedure:

-

Strict anhydrous and inert conditions are essential. In a dry Schlenk flask under an argon atmosphere, dissolve di-ethylphosphite (12 mmol) in anhydrous THF (20 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LiHMDS solution (12 mL, 12 mmol) dropwise to the stirred phosphite solution.

-

Stir the resulting lithium phosphite solution at -78 °C for 30 minutes.[9]

-

In a separate dry flask, dissolve the imine, N-(4-fluorobenzylidene)-N-phenylamine (10 mmol), in anhydrous THF (10 mL).

-

Slowly add the imine solution to the lithium phosphite solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution (20 mL).[9]

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.